molecular formula C19H22N2O2S B2702270 4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2249636-89-1

4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one

Cat. No.: B2702270
CAS No.: 2249636-89-1
M. Wt: 342.46
InChI Key: DSMWVLARHWKILX-UHFFFAOYSA-N
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Description

The compound “4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one” is a complex organic molecule. It is related to a class of compounds known as benzothiophenes . Benzothiophenes are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In the case of benzothiophenes, this ring structure includes a sulfur atom .


Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and a variety of chemical reactions. While specific synthesis methods for this compound were not found, benzothiophene derivatives are typically synthesized through condensation reactions . These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule such as water .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzothiophenes, for example, are known to undergo a variety of reactions, including oxidation and electrophilic aromatic substitution .

Future Directions

Given the reported therapeutic properties of benzothiophene derivatives , this compound could potentially be of interest for further study in the field of medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models.

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2)16(20-18(19)23)12-7-9-21(10-8-12)17(22)15-11-13-5-3-4-6-14(13)24-15/h3-6,11-12,16H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWVLARHWKILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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